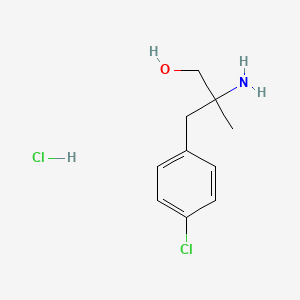![molecular formula C9H14F3NO2 B1383797 tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate CAS No. 1824534-89-5](/img/structure/B1383797.png)
tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Physicochemical and Pharmacokinetic Properties
- The tert-butyl group, as seen in tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate, is a common motif in medicinal chemistry. Its incorporation often results in property modulation such as increased lipophilicity and decreased metabolic stability. This is exemplified in studies comparing tert-butyl with other substituents like trifluoromethyl in drug analogues, highlighting its impact on drug properties (Westphal et al., 2015).
Synthesis and Chemical Transformations
- This compound has been involved in studies focusing on chemical transformations. For instance, research on photochemical ring contraction of 2-ethoxypyrrolin-5-ones to cyclopropanone derivatives includes this compound as a product of interest (Crockett & Koch, 2003).
- Additionally, the reactivity of N-tert-butyl-1,2-diaminoethane, forming various compounds including an intramolecular carbamate salt, has been studied. This explores the chemical behavior and potential applications of related tert-butyl carbamate compounds (Evans et al., 2019).
Role in Synthesis of Bioactive Compounds
- Research also includes the synthesis of (R)-tert-butyl carbamates as intermediates in natural products with cytotoxic activity against human carcinoma cell lines. This indicates the compound's role in synthesizing bioactive molecules (Tang et al., 2014).
- The synthesis of silyl carbamates from tert-butyl compounds demonstrates its utility in transforming amino protecting groups, revealing its significance in synthetic chemistry (Sakaitani & Ohfune, 1990).
Applications in Drug Synthesis and Organic Chemistry
- Research includes the enantioselective synthesis of tert-butyl carbamates as building blocks for novel protease inhibitors. This highlights its role in the development of potential therapeutic agents (Ghosh et al., 2017).
- The study of N-(3-thienyl)carbamates involves tert-butyl carbamates for the preparation of various organic compounds, demonstrating its versatility in organic synthesis (Brugier et al., 2001).
Novel Synthetic Methods and Environmental Considerations
- Innovative methods, like the Pd-catalyzed synthesis of N-Boc-protected anilines using tert-butyl carbamate at room temperature, show the compound's role in advancing synthetic techniques (Bhagwanth et al., 2009).
- The environmentally friendly use of aqueous phosphoric acid for the deprotection of tert-butyl carbamates, as part of green chemistry practices, demonstrates its relevance in sustainable chemical processes (Li et al., 2006).
Propriétés
IUPAC Name |
tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c1-8(2,3)15-7(14)13-6-4-5(6)9(10,11)12/h5-6H,4H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJUZGHULRVKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



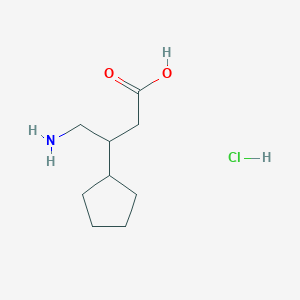

![Bicyclo[4.1.0]heptan-1-amine hydrochloride](/img/structure/B1383717.png)



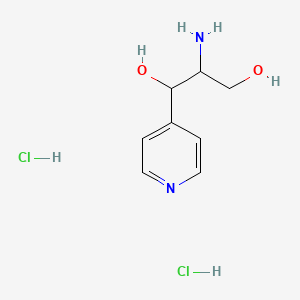
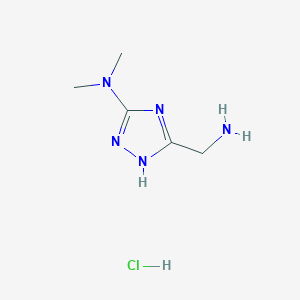
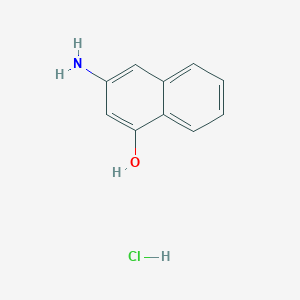

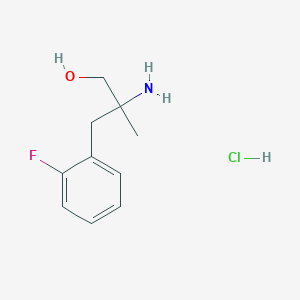
![2-[(Piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B1383734.png)
